molecular formula C15H17ClN2O2 B1669176 Climbazole CAS No. 38083-17-9

Climbazole

Cat. No. B1669176
CAS RN: 38083-17-9
M. Wt: 292.76 g/mol
InChI Key: YFPFGHKWUKVEFZ-UHFFFAOYSA-N
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Description

Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown high in vitro and in vivo efficacy against Malassezia spp., which play an important role in the pathogenesis of dandruff . Its chemical structure and properties are similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole .


Synthesis Analysis

Climbazole is synthesized through a multistep chemical process. Initially, 4-chloro-3-nitrobenzonitrile undergoes a reaction with diethylamine to form 4-chloro-3-nitrobenzamide. Subsequently, this compound is subjected to reduction using a reducing agent like iron powder, resulting in the formation of 4-chloro-3-aminobenzamide .


Molecular Structure Analysis

Climbazole has a molecular formula of C15H17ClN2O2 and a molecular weight of 292.76 g/mol . The equilibrium solubility of climbazole was determined in buffers (pH 2.0; 7.4), hexane, and 1-octanol within the temperature range 293.15–313.15 K .


Chemical Reactions Analysis

Climbazole has been found to be biodegradable by Trichoderma species, which are filamentous fungi. These fungi have been able to efficiently degrade climbazole, which is persistent in conventional activated sludge processes .


Physical And Chemical Properties Analysis

Climbazole is a crystalline solid with poor solubility in water, but better solubility in alcohols, glycols, surfactants, and certain perfume oils . It is a stable acid with a neutral pH that ranges between pH 4-7 and has excellent light, heat, and storage abilities .

Scientific Research Applications

1. Environmental Impact and Toxicity

  • Impact on Aquatic Organisms : Climbazole's presence in the environment affects various aquatic organisms. Research has shown that it can significantly down-regulate circadian rhythm- and steroidogenesis-related genes in zebrafish embryos and larvae. It also modulates genes involved in inflammation, oxidative stress, and sexual differentiation at high environmental concentrations (Zhang et al., 2019).
  • Degradation and Transformation : Studies have investigated the degradation of climbazole using UV/chlorine processes, demonstrating effective removal strategies. Interestingly, the transformation products of climbazole did not show additional toxicity compared to climbazole itself (Cai et al., 2019).

2. Interaction with Microalgae

  • Removal by Algae : The freshwater microalgae Scenedesmus obliquus can significantly remove climbazole from its environment, mainly through biotransformation. This interaction is a key area of research, highlighting the potential of using microalgae for organic pollutant removal in aquatic environments (Pan et al., 2018).

3. Genotoxicity and Human Safety

  • Genotoxicity Evaluation : Comprehensive studies have been conducted to assess the genotoxic risk of climbazole. It was found to be non-mutagenic in various assays, supporting its safety for human use. These studies are crucial for understanding the safety profile of climbazole in pharmaceutical and cosmetic applications (Pérez-Rivera et al., 2009).

4. Ecotoxicology

  • Ecotoxicity Assessment : The ecotoxicity of climbazole has been studied, particularly its impact on primary producers in aquatic and terrestrial ecosystems. This research is fundamental in understanding the broader ecological implications of climbazole use and its environmental persistence (Richter et al., 2013).

5. Impact on Reproductive Health in Fish

  • Reproductive Toxicity in Fish : Exposure to climbazole in male zebrafish has shown to cause oxidative stress and imbalance in sex hormones, affecting reproductive health. This research sheds light on the potential risks of climbazole to wildlife and the need for environmental monitoring (Liao et al., 2021).

Safety And Hazards

Climbazole may cause localized irritation of the skin with symptoms including redness, rashes, and itching . In the use of cosmetic products with a maximum concentration of 0.5%, climbazole cannot be considered safe, but when it is used as a preservative in hair cosmetics and face cosmetics at 0.5%, it does not pose a risk to the health of the consumer .

Future Directions

The use of climbazole and other azoles in the management of invasive fungal disease is currently being explored. The pharmacologic rationale for therapeutic drug monitoring (TDM) of azoles is being studied, and the future may see more robust prospective data on clinical outcomes . The European Commission has restricted the use of climbazole in cosmetics, allowing up to an authorized concentration of 0.5% in a finished product when used as a preservative and 2% in rinse-off shampoos when used as an anti-dandruff agent .

properties

IUPAC Name

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046555
Record name Climbazole
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Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Climbazole

CAS RN

38083-17-9
Record name Climbazole
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Record name Climbazole [INN:BAN]
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Record name Climbazole
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Record name Climbazole
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Record name Climbazole
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Record name Climbazole
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Record name CLIMBAZOLE
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Synthesis routes and methods

Procedure details

The antigingivitis agent utilized in present invention is 1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone having the structural formula: ##STR2## which is prepared by reacting 1-bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with imidazole dissolved in acetonitrile as disclosed in U.S. Pat. Nos. 3,812,142 and 3,903,287, which is made a part of this specification. This imidazoyl ketone is a water insoluble crystalline powder having a melting point of 94.5°-97.8° C. which may be obtained from the Bayer Company as Climbazole. Due to the water insolubility of this imidazole compound, it must first be solubilized in a nonionic compound prior to the addition of ionic materials in an aqueous medium.
[Compound]
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1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone
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imidazoyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
P Cavana, JY Petit, S Perrot, R Guechi… - Journal de Mycologie …, 2015 - Elsevier
… of a 2% climbazole shampoo against Malassezia … climbazole shampoo application, Malassezia reduction was already statistically significant and 15 days after the second climbazole …
Number of citations: 20 www.sciencedirect.com
E Richter, A Wick, TA Ternes… - … toxicology and chemistry, 2013 - Wiley Online Library
… study was to characterize climbazole's ecotoxicity by conducting … It was found that the toxicity of climbazole is mostly similar to … –retarding mode of action of climbazole. In addition, it was …
Number of citations: 78 setac.onlinelibrary.wiley.com
WW Cai, T Peng, JN Zhang, LX Hu, B Yang, YY Yang… - Chemosphere, 2019 - Elsevier
… The objective of this study was to investigate the removal of climbazole by UV/chlorine AOP … species to the climbazole degradation. The reaction products of climbazole were identified …
Number of citations: 44 www.sciencedirect.com
QQ Zhang, GG Ying, ZF Chen, YS Liu, WR Liu… - Science of the Total …, 2015 - Elsevier
… climbazole in water, sediment, soil and air compartments of the whole China by using a level III multimedia fugacity model. The usage of climbazole … inventories of climbazole in various …
Number of citations: 45 www.sciencedirect.com
L Ren, Y Zhong, J Xu, J Chen, T Zou, XL Liao… - Chemical Engineering …, 2022 - Elsevier
Climbazole (CBZ) is an emerging recalcitrant contaminant in wastewater, which has severe toxic effects on aquatic organisms. In this study, the monodispersed Fe 3- x Cu x O 4 …
Number of citations: 14 www.sciencedirect.com
ZF Chen, GG Ying, YB Ma, HJ Lai, F Chen… - Science of the total …, 2013 - Elsevier
This study investigated the occurrence and dissipation of three azole biocides climbazole, clotrimazole and miconazole in biosolid-amended soils of the three sites (Zhejiang, Hunan …
Number of citations: 52 www.sciencedirect.com
CG Pan, FJ Peng, GG Ying - Environmental Pollution, 2018 - Elsevier
Climbazole (CBZ) is an antibacterial and antifungal agent widely used in personal care products. In this study, we investigated the interactions between climbazole (CBZ) and …
Number of citations: 48 www.sciencedirect.com
R Manasfi, S Chiron, N Montemurro, S Perez… - … Science and Pollution …, 2020 - Springer
Filamentous fungi Trichoderma have been able to efficiently degrade fluoroquinolone antibiotics namely ciprofloxacin (CIP) and ofloxacin (OFL) as well as the fungicide climbazole (CLB…
Number of citations: 35 link.springer.com
X Sun, M Wang, J Peng, L Yang, X Wang, F Wang… - Talanta, 2019 - Elsevier
Dummy molecularly imprinted polymer (DMIP) for climbazole (CBZ) was synthesized for the first time employing miconazole (MNZ) as the dummy template together with methacrylic …
Number of citations: 39 www.sciencedirect.com
M Kenda, N Karas Kuželički, M Iida… - Environmental …, 2020 - ehp.niehs.nih.gov
… Climbazole showed ER α agonist activity, with 94% … M climbazole, as compared with 36.6% higher ER α RTA than vehicle control (0.1% DMSO) in cells treated with 10 μ M climbazole in …
Number of citations: 21 ehp.niehs.nih.gov

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